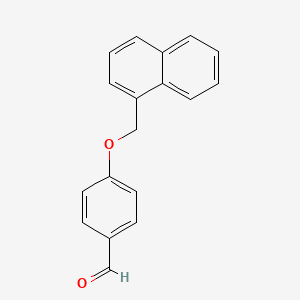

4-(1-Naphthylmethoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

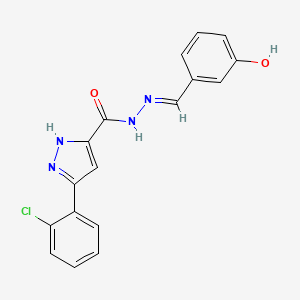

“4-(1-Naphthylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C18H14O2 . It has an average mass of 262.303 Da and a monoisotopic mass of 262.099365 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . For a more detailed analysis of its structure, you may need to consult a chemistry database or a professional chemist.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C18H14O2), average mass (262.303 Da), and monoisotopic mass (262.099365 Da) . For more detailed properties, such as melting point, boiling point, and density, you may need to consult a chemistry database or a professional chemist.Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Chemical Synthesis

One significant area of application for naphthyl-containing compounds is in catalysis, particularly in C–C and C–N coupling reactions. A study by Dutta et al. (2012) explored mixed-ligand benzaldehyde thiosemicarbazone complexes of palladium containing N,O-donor ancillary ligands, demonstrating notable catalytic efficiency in these reactions Dutta, J., Datta, S., Seth, D. K., & Bhattacharya, S. (2012). RSC Advances. Similarly, nanoparticle-supported Schiff base metal catalysts derived from naphthyl compounds have been utilized for the solvent-free synthesis of 1-amidoalkyl-2-naphthols, highlighting their potential as reusable catalysts in organic synthesis Ghorbani, F., Kiyani, H., Pourmousavi, S. A., & Ajloo, D. (2020). Research on Chemical Intermediates.

Photocatalysis and Light-Induced Reactions

Another intriguing application is in the field of photocatalysis, where naphthyl derivatives have been used in the photochemical synthesis of acylated naphthohydroquinones. Oelgemöller et al. (2002) detailed a photochemical reaction involving naphthoquinone and various aldehydes, yielding acylated naphthohydroquinones with high efficiency Oelgemöller, M., Schiel, C., Fröhlich, R., & Mattay, J. (2002). European Journal of Organic Chemistry.

Optical and Nonlinear Properties

The exploration of optical properties and nonlinear optics is another area where naphthyl-based compounds have made an impact. Abdullmajed et al. (2021) synthesized Schiff base compounds involving naphthyl derivatives and investigated their nonlinear refractive indices and optical limiting properties, showing promising applications in optical devices Abdullmajed, H. A., Sultan, H., Al-Asadi, R. H., Hassan, Q. M., Ali, A. A., & Emshary, C. A. (2021). Physica Scripta.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “4-(1-Naphthylmethoxy)benzaldehyde” and related compounds could involve exploring their potential applications in various fields. For example, a study has shown that benzaldehyde can be efficiently produced from L-phenylalanine using a mutant form of 4-hydroxymandelate synthase . Such research could pave the way for new methods of synthesizing benzaldehyde and related compounds.

Eigenschaften

IUPAC Name |

4-(naphthalen-1-ylmethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-14-8-10-17(11-9-14)20-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYGZDZFBQXWAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2576501.png)

![(E)-3-(2-chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2576502.png)

![N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2576503.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2576504.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2576511.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide](/img/structure/B2576519.png)